Product packaging for Plicatic acid(Cat. No.:CAS No. 16462-65-0)

Plicatic acid

Cat. No.: B094733
CAS No.: 16462-65-0
M. Wt: 422.4 g/mol
InChI Key: PGFBYAIGHPJFFJ-PWIZWCRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plicatic acid (CAS 16462-65-0) is a carboxylic acid from the resin acid group that serves as the principal irritant and contact allergen found in wood species of the Cupressaceae family, particularly Thuja plicata (Western red cedar) . This naturally occurring compound possesses a complex (1S,2S,3R)-1-(3,4-dihydroxy-5-methoxyphenyl)-2,3,7-trihydroxy-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid structure with a molecular formula of C 20 H 22 O 10 and a molecular weight of 422.386 g·mol -1 . The compound features an unusual 2,7'-cyclolignan skeleton densely functionalized with hydroxyl, methoxy, and carboxylic acid groups, creating contiguous quaternary-quaternary-tertiary stereocenters that present significant synthetic challenges . In respiratory disease research, this compound is extensively studied as the causative agent of occupational asthma known as "Western red cedar asthma" or "red cedar asthma" . Exposure to this compound through wood dust inhalation provokes both immediate and late asthmatic reactions characterized by bronchoconstriction, with challenge tests demonstrating significant decreases in forced expiratory volume (FEV1) and peak expiratory flow (PEF) in sensitized individuals . Research indicates this compound triggers complex immunologic responses including T-lymphocyte activation, complement activation, and release of inflammatory mediators such as histamine and leukotrienes into bronchoalveolar fluid during this compound-induced bronchoconstriction . The mechanism appears to involve both IgE-independent pathways and direct toxicity to pulmonary epithelium, making it a valuable compound for studying alternative asthma pathogenesis pathways . Beyond respiratory research, this compound has demonstrated antioxidant properties in biochemical studies, showing potential as an antioxidant in various lipid systems . The compound's complex stereochemistry and densely functionalized structure also make it an attractive target for synthetic chemistry research, with recent advances including asymmetric total synthesis featuring novel epoxidation-intramolecular Friedel-Crafts reaction sequences . Researchers utilize this compound to investigate inflammatory cascades, complement activation pathways, and molecular mechanisms of low-molecular-weight occupational allergens. Its natural occurrence in significant proportions in Thuja plicata , Thuja occidentalis (eastern arborvitae), and Cryptomeria japonica (sugi) further supports ethnobotanical and phytochemical research applications . This high-purity this compound is provided exclusively For Research Use Only and is strictly prohibited from use in human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O10 B094733 Plicatic acid CAS No. 16462-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16462-65-0

Molecular Formula

C20H22O10

Molecular Weight

422.4 g/mol

IUPAC Name

(1S,2S,3R)-1-(3,4-dihydroxy-5-methoxyphenyl)-2,3,7-trihydroxy-3-(hydroxymethyl)-6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C20H22O10/c1-29-14-5-10-7-19(27,8-21)20(28,18(25)26)16(11(10)6-12(14)22)9-3-13(23)17(24)15(4-9)30-2/h3-6,16,21-24,27-28H,7-8H2,1-2H3,(H,25,26)/t16-,19+,20+/m0/s1

InChI Key

PGFBYAIGHPJFFJ-PWIZWCRZSA-N

SMILES

COC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O

Isomeric SMILES

COC1=CC(=CC(=C1O)O)[C@H]2C3=CC(=C(C=C3C[C@]([C@@]2(C(=O)O)O)(CO)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O

Synonyms

plicatic acid
plicatic acid, potassium salt

Origin of Product

United States

Natural Occurrence and Distribution of Plicatic Acid

Plicatic acid is a naturally occurring lignan (B3055560) found predominantly in the heartwood of several species of coniferous trees. Its discovery and isolation have been pivotal in understanding the chemistry of these trees, particularly their natural durability. The primary source of this compound is Western Red Cedar (Thuja plicata), a tree species native to the Pacific Northwest of North America. ubc.cagreenbuildingadvisor.com

The concentration of this compound is highest in Thuja plicata, but it is also present in significant amounts in other trees of the Cupressaceae family. wikipedia.org These include the Eastern White Cedar (Thuja occidentalis), which grows in eastern North America, and Sugi (Cryptomeria japonica), a species native to Japan. wikipedia.orgwoodpreservation.ca The compound is also found in the resin of Thuja and cypress trees. wikipedia.org

The distribution of this compound can vary not only between different tree species but also within a single tree. Research on Thuja plicata has shown that the concentration of its heartwood components can differ between trees from coastal and interior regions of British Columbia. greenbuildingadvisor.com Generally, the concentration of extractives like this compound is highest in the outer heartwood, near the sapwood boundary, and tends to decrease towards the pith of the tree. greenbuildingadvisor.com

The presence of this compound is a key factor in the natural resistance of these woods to decay. woodpreservation.ca First isolated in 1959 from the heartwood of Western Red Cedar, its identification was a significant step in understanding the chemical basis for the wood's longevity and resistance to environmental degradation.

Table 1: Natural Sources of this compound

Scientific NameCommon NameFamilyPrimary Geographical Distribution
Thuja plicataWestern Red CedarCupressaceaePacific Northwest (North America) ubc.cagreenbuildingadvisor.com
Thuja occidentalisEastern White Cedar, Northern White Cedar, Eastern ArborvitaeCupressaceaeEastern North America wikipedia.orgwoodpreservation.ca
Cryptomeria japonicaSugi, Japanese CedarCupressaceaeJapan wikipedia.org
Various Thuja and Cypress speciesThuja, CypressCupressaceaeWidespread

Interactions with Fungal Organisms

Research has indicated that plicatic acid's antifungal activity may be more indirect compared to the potent fungicidal properties of thujaplicins, which are also present in Western Red Cedar. woodpreservation.ca this compound is a strong antioxidant and a metal chelator. woodpreservation.ca These properties may interfere with the enzymatic processes that decay fungi use to break down wood cell walls, thus providing a protective effect. woodpreservation.ca Although it is much less toxic to fungi than thujaplicins, it is approximately ten times more abundant, suggesting its contribution to decay resistance is significant. greenbuildingadvisor.com

Studies investigating the direct interactions between this compound and fungi have yielded nuanced results. An agar-based micro-bioassay was conducted to determine if this compound affects the fungal inhibition capabilities of beta-thujaplicin, another key extractive in Western Red Cedar. The findings of this research were not uniform across all samples.

Table 2: Summary of this compound's Interaction with Beta-Thujaplicin on Fungal Growth

ObservationEffect on Fungal Inhibition by Beta-ThujaplicinInterpretationReference
Majority of SamplesNo significant effectThis compound did not interfere with or enhance the primary antifungal agent's activity. fpinnovations.ca
Some SamplesIncreased fungal growthIn specific instances, the presence of this compound appeared to promote fungal proliferation, suggesting a complex interaction that may be dependent on other factors. fpinnovations.ca

These findings highlight the complexity of natural wood preservative systems. While the thujaplicins are recognized as the most acutely toxic agents against decay fungi in Western Red Cedar, evidence suggests that this compound is crucial for long-term durability. woodpreservation.cafpinnovations.ca Its persistence in wood, even after decades of exposure in field tests, indicates its vital role in the wood's service life. woodpreservation.ca

Biosynthesis of Plicatic Acid

Proposed Biosynthetic Pathways

The formation of plicatic acid is proposed to follow a specific branch of the lignan (B3055560) biosynthetic pathway, starting from the coupling of two monolignol units and proceeding through a series of enzymatic modifications. capes.gov.brresearchgate.net This pathway ensures the precise stereochemistry required for the final complex structure of this compound.

The initial step in the biosynthesis of this compound, like other 8-8' linked lignans (B1203133), is the oxidative coupling of two coniferyl alcohol molecules. arkat-usa.orgnsf.gov This reaction is not random; it is controlled by a class of non-catalytic proteins known as dirigent proteins (DIRs). researchgate.netresearchgate.net An oxidizing enzyme, such as a laccase, generates coniferyl alcohol radicals. arkat-usa.orgnsf.gov The dirigent protein then captures these radicals and orients them to facilitate a specific regio- and stereoselective coupling, leading to the formation of the furofuran lignan, pinoresinol (B1678388). arkat-usa.orgnsf.govresearchgate.net In the absence of DIRs, the coupling of coniferyl alcohol radicals results in a racemic mixture of products. nsf.gov The specific DIRs present in Thuja plicata are believed to direct the formation of the necessary pinoresinol enantiomer that serves as the precursor to this compound. nih.gov

Following the formation of secoisolariciresinol (B192356), the enzyme secoisolariciresinol dehydrogenase (SDH) plays a crucial role. SDH is an NAD(P)H-dependent oxidoreductase that catalyzes the conversion of (-)-secoisolariciresinol into (-)-matairesinol. arkat-usa.orgnsf.govontosight.ai This step involves the selective oxidation of one of the alcohol groups in secoisolariciresinol to a carboxylic acid, which then undergoes intramolecular cyclization to form the lactone ring characteristic of matairesinol. arkat-usa.org Matairesinol is considered a key intermediate, which can then be further metabolized to produce this compound in T. plicata or other lignans like podophyllotoxin (B1678966) in different plant species. researchgate.net The enzyme demonstrates stereospecificity, preferentially converting (-)-secoisolariciresinol to yield (-)-matairesinol. arkat-usa.org

Pinoresinol-Lariciresinol Reductases (PLRs) are critical enzymes that act downstream of pinoresinol formation. researchgate.net These NADPH-dependent enzymes catalyze the sequential reduction of pinoresinol. arkat-usa.orgmdpi.com In Thuja plicata, two distinct PLR genes have been isolated, PLR-Tp1 and PLR-Tp2, which exhibit opposite enantiospecificity. capes.gov.brresearchgate.netnih.gov

PLR-Tp2 converts (+)-pinoresinol first to (+)-lariciresinol and then to (-)-secoisolariciresinol. researchgate.net

PLR-Tp1 acts on (-)-pinoresinol, reducing it to (-)-lariciresinol (B1260115) and subsequently to (+)-secoisolariciresinol. researchgate.netnsf.gov

This differential substrate specificity of the PLRs is a key factor in determining the enantiomeric composition of lignans within the plant. capes.gov.brmdpi.com For the biosynthesis of this compound, the proposed pathway involves the conversion of (+)-pinoresinol to (-)-secoisolariciresinol, which is then oxidized to (-)-matairesinol. capes.gov.brresearchgate.net Therefore, the activity of a PLR with specificity similar to PLR-Tp2 is essential. researchgate.net

Enzymatic Mechanisms and Key Intermediates

The biosynthetic route to this compound involves a cascade of enzymatic reactions that transform the initial precursor, coniferyl alcohol, into a series of increasingly complex intermediates. The proposed pathway from the key intermediate (-)-matairesinol to this compound involves further metabolic steps, though the specific enzymes for these final transformations in T. plicata are not fully elucidated. capes.gov.brresearchgate.net The deposition of this compound occurs during heartwood formation, where these metabolites are synthesized in the transition zone between the sapwood and the dead heartwood. capes.gov.br

The key intermediates and the enzymes that catalyze their formation are summarized below:

IntermediatePrecursorEnzyme(s)Description of Transformation
(+)-Pinoresinol 2x Coniferyl alcoholLaccase + Dirigent ProteinOxidative coupling of two coniferyl alcohol radicals to form an 8-8' linked furofuran lignan. arkat-usa.orgnsf.gov
(+)-Lariciresinol (+)-PinoresinolPinoresinol-Lariciresinol Reductase (PLR)First reduction step, opening one of the furan (B31954) rings. arkat-usa.orgnsf.gov
(-)-Secoisolariciresinol (+)-LariciresinolPinoresinol-Lariciresinol Reductase (PLR)Second reduction step, opening the second furan ring to form a dibenzylbutane lignan. arkat-usa.orgnsf.gov
(-)-Matairesinol (-)-SecoisolariciresinolSecoisolariciresinol Dehydrogenase (SDH)Oxidation and subsequent intramolecular cyclization to form a dibenzylbutyrolactone lignan. arkat-usa.org
This compound (-)-Matairesinol(Proposed enzymes)Further metabolism, including hydroxylations and other modifications, to form the final complex structure. capes.gov.brresearchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level, particularly in relation to heartwood formation in Thuja plicata. The expression of genes encoding the key biosynthetic enzymes is spatially and temporally controlled.

A reverse transcription-polymerase chain reaction (RT-PCR) strategy led to the successful isolation and cloning of two distinct cDNA clones for pinoresinol-lariciresinol reductases (PLRs) from western red cedar. capes.gov.brnih.gov The discovery that these two reductases possess opposite enantiospecificity highlights a sophisticated level of genetic control over lignan stereochemistry. capes.gov.brnih.gov This differential specificity raises questions about their specific roles, suggesting they may be expressed in different tissues or at different stages of heartwood development to control the flux towards specific lignan end-products. capes.gov.br

Furthermore, a multigene family of dirigent proteins (DIRs), consisting of nine identified genes (TpDIR1-9), has been characterized in T. plicata. nih.gov Real-time PCR analysis revealed that these genes are differentially expressed during the plant's growth and development in various tissues, including needles, stems, and bark. nih.gov This differential expression is believed to drive the formation of specific pinoresinol-derived lignans throughout the plant and, crucially, the massive accumulation of this compound-derived lignans in the heartwood. nih.gov In situ mRNA hybridization studies have localized the expression of dirigent protein transcripts to the vascular cambium and ray parenchyma cells of the sapwood, the site of active secondary metabolite synthesis, but not in the fully formed heartwood. nih.gov

Recent transcriptomic approaches, such as RNA-seq, have been employed to identify genes that are upregulated in the sapwood-to-heartwood transition zone. sfu.ca These studies provide a broader view of the genetic regulation, identifying not only the known lignan biosynthesis genes but also candidate genes for other pathways, such as those for terpenes, which also contribute to heartwood properties. sfu.ca This research provides a foundation for understanding the molecular network that governs the production of this compound and other protective compounds in western red cedar. researchgate.netsfu.ca

Isolation and Extraction Methodologies of Plicatic Acid

Traditional Solvent Extraction Techniques

Traditional solvent extraction remains a fundamental approach for obtaining plicatic acid from its natural source. This method relies on the principle of dissolving the target compound from the wood matrix into a suitable solvent.

Use of Polar Solvents (e.g., Ethanol (B145695), Methanol (B129727), Water, Ethyl Acetate)

The polar nature of this compound dictates the use of polar solvents for its effective extraction. theseus.fi Solvents such as ethanol, methanol, water, and ethyl acetate (B1210297) are commonly employed. theseus.fi Ethanol, in particular, has been used to extract a range of compounds from Western Red Cedar heartwood, including this compound. greenbuildingadvisor.com One method involves the liquid-liquid extraction of a hot water extract of the heartwood with ethyl acetate, which, after evaporation, yields chromatographically pure this compound. greenbuildingadvisor.com The selection of the solvent is critical, as it influences the solubility of this compound and the co-extraction of other compounds. theseus.ficabidigitallibrary.org For instance, a mixture of methanol and water (80:20 v/v) has been utilized in protocols to dissolve phenolic compounds from the heartwood.

Optimization of Extraction Conditions (e.g., Temperature, Time)

The efficiency of solvent extraction is significantly influenced by conditions such as temperature and duration. nih.gov Research has shown that optimizing these parameters can lead to higher yields of the desired compound. For example, studies on the extraction of phenolic compounds from other plant materials have demonstrated that temperature substantially affects the amount of recovered components. researchgate.net While higher temperatures can enhance extraction, there is a risk of degradation of the target compounds if the temperature exceeds an optimal point. researchgate.net However, in some processes, high temperatures (above 160°C) have been used for short durations without observing degradation of this compound. researchgate.net Extraction time is another crucial factor; prolonged extraction can increase the yield but may also lead to the extraction of undesirable impurities. nih.gov

Advanced Extraction Methodologies

To improve efficiency and address some of the limitations of traditional methods, advanced extraction techniques have been developed. These methods often offer faster extraction times, reduced solvent consumption, and potentially higher yields.

Ultrasonication-Assisted Extraction

Ultrasonication-Assisted Extraction (UAE) is a non-thermal method that utilizes the mechanical energy of ultrasonic waves to enhance the extraction process. hielscher.com This technique involves the use of ultrasound to create cavitation bubbles in the solvent, which upon collapsing, generate intense local pressure and shear forces that disrupt the plant cell walls and improve the mass transfer of solutes into the solvent. hielscher.com UAE has been successfully applied to extract various bioactive compounds from botanical sources. hielscher.comsltc.org In the context of this compound, one protocol involves the ultrasonication of heartwood chips in a methanol-water mixture at 50°C for 24 hours. Another study utilized an ultrasonic bath for 2 hours to extract compounds from Western Red Cedar, during which the temperature rose from approximately 20°C to 40°C. greenbuildingadvisor.com The use of ultrasound can significantly shorten the extraction time compared to traditional maceration. cabidigitallibrary.org

Instantaneous Controlled Pressure Drop (DIC) Process

The Instantaneous Controlled Pressure Drop (DIC) process, or "Détente Instantanée Contrôlée," is a thermo-mechanical extraction method. ncsu.edunih.gov It involves subjecting the plant material to high-pressure steam for a short period (30 seconds to 5 minutes), followed by an abrupt drop in pressure to a vacuum. researchgate.netncsu.edu This rapid pressure change causes the water and volatile compounds within the plant material to evaporate quickly, leading to the extraction of target molecules. researchgate.netnih.gov

Studies have shown that the processing pressure is a dominant parameter affecting the yield of this compound in the DIC process. researchgate.netresearchgate.net For instance, increasing the pressure from 1 bar to 6 bar at a constant processing time of 300 seconds resulted in a substantial increase in the this compound yield, from 0.38 to 17.9 g/10⁴ g. researchgate.netncsu.eduresearchgate.net The processing time also has a significant, albeit lesser, effect on the yield. researchgate.net This method has been noted for its efficiency, with extraction times being considerably shorter than those required for microwave-assisted extraction. researchgate.net

Extraction ParameterValue RangeEffect on this compound YieldReference
DIC Processing Pressure 1 - 6 barYield increases significantly with higher pressure. researchgate.netncsu.eduresearchgate.net
DIC Processing Time 30 - 300 secondsHigher processing time leads to increased yield. researchgate.net

Purification and Isolation Strategies

Following extraction, the crude extract contains a mixture of compounds, including this compound and other structurally related lignans (B1203133) and tropolones. Therefore, purification and isolation steps are essential to obtain pure this compound.

A common technique for purification is silica (B1680970) gel chromatography. An eluent system of dichloromethane-acetone-acetic acid (80:20:1 v/v/v) has been used to separate this compound from other co-extracted compounds. Another approach involves partitioning the pregnant polar solvent phase with a nonpolar solvent. This method separates the more polar this compound, which remains in the polar solvent, from less polar lignins and tropolones that move into the nonpolar solvent. google.com

Further purification can be achieved through crystallization. Crystallization from benzene (B151609) has been reported to yield pure this compound. Additionally, weakly acidic cation-exchange resins have been used for the column separation of phenols, where elution with water can yield this compound. cdnsciencepub.com However, challenges in purification include the instability of this compound at higher pH, which can lead to oxidation, and the co-extraction of its methyl ether derivatives and lactones, necessitating chromatographic separation.

Purification StepMethod/ReagentsPurposeReference
Chromatography Silica gel column with dichloromethane-acetone-acetic acid (80:20:1 v/v/v)Separation from co-extracted compounds.
Liquid-Liquid Partitioning Polar and nonpolar solventsSeparate this compound from less polar lignins and tropolones. google.com
Crystallization BenzeneObtain pure this compound crystals.
Ion-Exchange Weakly acidic cation-exchange resinSeparation of phenolic compounds. cdnsciencepub.com

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a fundamental technique used for the initial separation of this compound from crude wood extracts. wikipedia.org This method operates on the principle of differential solubility of compounds between two immiscible liquid phases. wikipedia.org

A common approach begins with a hot water extract of red cedar heartwood. greenbuildingadvisor.comoup.com this compound's high solubility in water and very poor solubility in a non-polar solvent like ethyl acetate allows for its separation from other less polar phenolic compounds, which preferentially partition into the ethyl acetate phase. oup.comcdnsciencepub.com In one protocol, the hot water extract is subjected to LLE with ethyl acetate, after which the aqueous phase, enriched with this compound, is evaporated to dryness to yield a chromatographically pure product. greenbuildingadvisor.comoup.com

Another LLE-based strategy involves partitioning a pregnant polar solvent phase (like methanol or ethanol containing the initial extract) with a substantially immiscible non-polar solvent. google.comgoogle.com This partitions compounds such as tropolones and lignins into the non-polar solvent, while the more polar this compound remains predominantly in the polar solvent phase. google.comgoogle.com Furthermore, this compound can be selectively extracted from a solution of mixed phenols in 2-butanone (B6335102) using an aqueous sodium bicarbonate solution, leveraging its acidic nature. cdnsciencepub.com After this extraction, the bicarbonate solution is acidified, and the this compound is back-extracted into 2-butanone. cdnsciencepub.com

Table 1: Solvent Systems in Liquid-Liquid Extraction of this compound

Aqueous Phase Organic Phase Target Compound Location Reference
Hot water extract Ethyl acetate Aqueous Phase greenbuildingadvisor.comoup.comcdnsciencepub.com
Polar solvent (e.g., methanol) Non-polar solvent Polar Phase google.comgoogle.com
Sodium bicarbonate solution 2-butanone (containing mixed phenols) Aqueous Phase cdnsciencepub.com

Column Chromatography

Column chromatography is an indispensable technique for the high-resolution purification of this compound from the semi-purified fractions obtained after initial extraction. cdnsciencepub.comgoogle.com This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. cdnsciencepub.com

Several types of stationary phases have been successfully employed:

Silica Gel Chromatography: A common method involves using silica gel as the stationary phase. In one documented procedure, a mobile phase consisting of dichloromethane, acetone, and acetic acid in an 80:20:1 ratio by volume is used to elute the this compound from the column.

Cation-Exchange Resin: A weakly acidic (carboxylic) cation-exchange resin, such as Amberlite IRC-50(H), has proven effective. cdnsciencepub.com The crude aqueous extract is loaded onto the column, and elution with water yields this compound, separating it from other phenols. cdnsciencepub.com However, this method can result in contamination with sugars like arabinose, which co-elute with the initial this compound fractions. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification, reverse-phase HPLC is the method of choice. greenbuildingadvisor.comnih.govresearchgate.net A typical setup uses an Inertsil ODS 3 column with a gradient elution system, which can effectively separate compounds with a wide range of polarities found in the ethanol extract of western redcedar heartwood. greenbuildingadvisor.comnih.gov

Table 2: Column Chromatography Methods for this compound Purification

Chromatography Type Stationary Phase Mobile Phase / Eluent Reference
Low-Pressure Liquid Chromatography Silica Gel Dichloromethane-acetone-acetic acid (80:20:1 v/v/v)
Ion-Exchange Chromatography Amberlite IRC-50 (H) (Cation-exchange resin) Water, followed by graded ethanol-water cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC) Inertsil ODS 3 (3-µm) Gradient elution (specifics vary) greenbuildingadvisor.comnih.gov

Countercurrent Distribution

Countercurrent distribution (CCD) is a sophisticated, multi-stage liquid-liquid extraction technique that provides a higher degree of separation than simple LLE. wikipedia.orgcdnsciencepub.comgoogle.com The method relies on the repeated partitioning of a solute between two immiscible liquids, allowing for the separation of compounds with very similar partition coefficients. wikipedia.org

For the isolation of this compound, a six-stage countercurrent distribution has been successfully implemented using water and ethyl acetate as the two immiscible solvents. cdnsciencepub.com This approach leverages the significant difference in solubility of this compound (very soluble in water, poorly soluble in ethyl acetate) compared to other accompanying phenols in the aqueous extract (poorly soluble in water, good solubility in ethyl acetate). cdnsciencepub.com This process has been shown to yield chromatographically pure this compound, although some fractions may still be contaminated with small amounts of arabinose and other sugars. cdnsciencepub.com The resulting product is typically a light tan-colored, amorphous powder. cdnsciencepub.com

Crystallization Techniques

The final step in the purification of this compound often involves crystallization, which can yield a highly pure, stable product. cdnsciencepub.comgoogle.com The form of the final product, whether amorphous or crystalline, depends heavily on the purification method and subsequent treatment.

Early methods involving column chromatography or countercurrent distribution typically yielded this compound as a light-tan, amorphous, optically active powder that is highly soluble in water. cdnsciencepub.com This amorphous form was noted to be sensitive to heat and light. google.comcdnsciencepub.com

A significant advancement was the development of a method to produce pure, crystalline this compound tetrahydrate. google.com This process involves first preparing the methyl ester of this compound (methyl plicatate) from a crude extract. google.com This ester is then saponified under controlled alkaline conditions. google.com The resulting solution is acidified with a mineral acid, such as hydrochloric acid, and cooled. google.com Seeding the solution with a crystal of pure this compound tetrahydrate can initiate precipitation. google.com The resulting white, crystalline product is stable to heat and light up to its melting point of 176°C. google.com This crystalline form exhibits markedly different solubility compared to the amorphous powder, being very soluble in hot water but only sparingly so in cold water. google.com Final crystallization from benzene has also been used following silica gel chromatography to yield pure this compound.

Table 3: Comparison of Amorphous and Crystalline this compound

Property Amorphous this compound Crystalline this compound Tetrahydrate Reference
Appearance Very light tan-colored powder White crystalline material cdnsciencepub.comgoogle.com
Stability Sensitive to heat and light Stable to heat and light up to melting point google.comcdnsciencepub.com
Melting Point Not reported (amorphous) 176 °C google.com
Solubility in Water Very soluble Very soluble in hot water (50 g/100 ml at 100°C), sparingly soluble in cold water (0.42 g/100 ml at 4°C) cdnsciencepub.comgoogle.com
Typical Preceding Method Countercurrent distribution, Column chromatography Saponification of methyl plicatate cdnsciencepub.comgoogle.com

Chemical Synthesis of Plicatic Acid

Total Synthesis Approaches

The successful synthesis of (–)-plicatic acid hinged on a novel and concise enantioselective strategy. nih.govnih.gov This approach was designed to overcome the significant challenge of constructing the molecule's core structure, which contains adjacent quaternary-quaternary-tertiary stereocenters. nih.govacs.org

A key feature of the total synthesis is a conceptually new strategy that employs an asymmetric epoxidation followed by an intramolecular epoxy-ring-opening Friedel-Crafts reaction. nih.govnih.govresearchgate.net This sequence was developed specifically for the stereoselective construction of the structurally complex 2,7'-cyclolignane skeleton of plicatic acid. nih.govacs.orgbrandeis.edu This two-step process efficiently builds the tetralin B ring with the desired stereochemistry. nih.govacs.org

The synthesis of the crucial epoxide intermediate was achieved through a modified Seebach nucleophilic epoxidation protocol. nih.govresearchgate.net Researchers discovered that using α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (TADOOH) as the terminal oxidant, in combination with a catalytic amount of lithium hydroxide (B78521) (LiOH), could effectively transform the acyclic trisubstituted acrylate (B77674) precursor. nih.govthieme-connect.com This method proved highly enantioselective and diastereoselective for a range of α-carbonyl-β-substituted acrylates. nih.govresearchgate.netbrandeis.edu In the synthesis of (–)-plicatic acid, the key LiOH-catalyzed asymmetric epoxidation of the olefin intermediate (E-3a) with (S,S)-TADOOH generated the desired epoxide (4a) in high yield and excellent enantiomeric excess. nih.govacs.org

Table 1: Key Parameters in the Asymmetric Epoxidation Step

ParameterDetailsReference
Reactant Trisubstituted Olefin (E-3a) nih.govacs.org
Reagents (S,S)-TADOOH, catalytic LiOH nih.govacs.orgthieme-connect.com
Solvent Tetrahydrofuran (THF) nih.govthieme-connect.com
Temperature 0 °C nih.gov
Yield 83% nih.govacs.org
Enantiomeric Excess (ee) 98% nih.govscielo.bracs.org

Following the successful epoxidation, the next key step was the intramolecular Friedel-Crafts reaction to open the epoxide ring and form the cyclic core of the molecule. nih.govrsc.org After screening various Lewis acids, trifluoromethanesulfonic acid (TfOH) was identified as the optimal catalyst. nih.govacs.org Using a catalytic amount (4.0 mol %) of TfOH effectively promoted the cyclization of the epoxide (4a). nih.govacs.org This reaction proceeded with high regioselectivity to furnish the desired α-hydroxy ketone (2a) as the major diastereomer, which was isolated in 70% yield. nih.govscielo.bracs.org This step successfully constructed the B ring and set the contiguous stereocenters. nih.govacs.org

With the α-hydroxy ketone intermediate in hand, the final major challenge was the stereospecific addition of a hydroxymethyl group. nih.gov Direct nucleophilic additions to the ketone proved unsuccessful. nih.gov To circumvent this, an alternative strategy was employed using a samarium(II) iodide (SmI₂)-mediated intramolecular Barbier reaction. nih.gov The Barbier reaction, which is similar to a Grignard reaction, involves the reductive coupling of an alkyl halide with a carbonyl group. wikipedia.orgnih.govresearchgate.net In this synthesis, the C8'-hydroxyl group of the ketone intermediate was first silylated with a bromomethylsilyl group. nih.govacs.org This was followed by the SmI₂-mediated intramolecular Barbier reaction, which was conducted in the presence of a catalytic amount of nickel(II) iodide (NiI₂). nih.govacs.org This reaction proceeded under nearly neutral conditions to form the final carbon-carbon bond, successfully constructing the full carbon skeleton of this compound. nih.gov

Asymmetric Total Synthesis

Retrosynthetic Strategies

The synthetic plan for (–)-plicatic acid was guided by a detailed retrosynthetic analysis. nih.govacs.org This strategy involved mentally deconstructing the target molecule to identify key intermediates and simplify the complex structure. acs.org The analysis of this compound's 2,7'-cyclolignane skeleton, with its challenging motif of contiguous stereocenters, was central to this process. nih.govacs.org

The retrosynthetic strategy envisioned that the target molecule could be accessed from a key α-hydroxy ketone intermediate (2a). nih.govacs.org This intermediate, in turn, could be synthesized from a more simple, acyclic olefin precursor (E-3a). The disconnection of the B ring of the α-hydroxy ketone led to the proposal of an intramolecular Friedel-Crafts reaction of an epoxide (4a). nih.govacs.org This epoxide was envisioned to come from the asymmetric epoxidation of the olefin (E-3a). nih.govacs.org This strategic approach, hinging on the asymmetric epoxidation and intramolecular Friedel-Crafts ring-opening sequence, formed the foundation for the first successful total synthesis of the natural product. nih.gov

Formation of the 2,7'-Cyclolignane Skeleton

The unique 2,7'-cyclolignane skeleton of this compound, which features a densely functionalized structure with contiguous stereocenters, presents a significant synthetic challenge. nih.gov A successful and novel strategy for the stereoselective construction of this framework involves a sequence initiated by an asymmetric epoxidation, followed by an intramolecular epoxy-ring-opening Friedel-Crafts reaction. nih.govbrandeis.edunih.gov

This approach effectively builds the B-ring of the this compound structure, establishing the critical quaternary-quaternary-tertiary stereocenters in a controlled manner. nih.govbrandeis.edu The synthesis begins with the preparation of an acyclic trisubstituted olefin. A Knoevenagel condensation is utilized to furnish the required α-carbonyl-β-substituted acrylate intermediate. nih.gov

Diastereoselective and Enantioselective Considerations

The control of stereochemistry is paramount in the synthesis of this compound due to its multiple contiguous stereocenters. The first total synthesis of (−)-plicatic acid achieved a high degree of stereocontrol through a highly enantioselective and diastereoselective nucleophilic epoxidation of an acyclic trisubstituted olefin. nih.govbrandeis.edux-mol.com

A modified Seebach epoxidation protocol was developed to achieve this. nih.govbrandeis.edu The key reagent is a chiral hydroperoxide, (S,S)-TADOOH (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol hydroperoxide), used in conjunction with a lithium hydroxide (LiOH) catalyst. nih.govacs.org This method afforded the desired epoxide with an exceptional 98% enantiomeric excess (ee). nih.gov

The subsequent intramolecular Friedel-Crafts reaction, catalyzed by triflic acid, proceeded with high stereoselectivity, leading to the formation of the tetralone ring system with the desired relative configuration at the newly formed stereocenters. nih.gov This sequence of a highly enantioselective epoxidation followed by a diastereoselective intramolecular cyclization proved to be a robust strategy for establishing the complex stereochemical array of the 2,7'-cyclolignane skeleton of (−)-plicatic acid. nih.govbrandeis.edu

Structural Elucidation and Derivatization Studies of Plicatic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of organic compounds. For plicatic acid, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy have been instrumental.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While a complete, publicly available assignment of the ¹H and ¹³C NMR spectra for this compound is not readily found in the searched literature, the expected spectral features can be inferred from its known structure.

A hypothetical ¹H NMR spectrum would be complex, showing signals for aromatic protons, methoxy (B1213986) group protons, and various aliphatic protons within the tetrahydronaphthalene ring system. The aromatic region would display signals corresponding to the protons on the two substituted benzene (B151609) rings. The methoxy groups would appear as sharp singlets, likely in the range of 3.5-4.0 ppm. The protons on the tetrahydronaphthalene core would exhibit complex splitting patterns due to their diastereotopic nature and spin-spin coupling.

Similarly, a ¹³C NMR spectrum would reveal distinct signals for each of the 20 carbon atoms in the this compound molecule. Key resonances would include those for the carboxylic acid carbonyl, aromatic carbons, methoxy carbons, and the aliphatic carbons of the fused ring system.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0170 - 185
Aromatic (Ar-H)6.5 - 8.0110 - 160
Methoxy (-OCH₃)3.5 - 4.055 - 65
Aliphatic (C-H)1.0 - 4.520 - 70
Alcoholic (-OH)Variable-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. rsc.org

Key absorption bands have been reported for this compound, which are consistent with its molecular structure. A strong, broad absorption around 3340 cm⁻¹ is indicative of the O-H stretching vibrations from the multiple hydroxyl and carboxylic acid groups, which are involved in hydrogen bonding. rsc.org The presence of a carboxylic acid is further confirmed by a strong carbonyl (C=O) stretching vibration at approximately 1713 cm⁻¹. rsc.org Absorptions at 1611 and 1518 cm⁻¹ are characteristic of C=C stretching vibrations within the aromatic rings. rsc.org The spectrum also shows significant absorptions in the fingerprint region, including bands at 1200 and 1088 cm⁻¹, which are associated with C-O stretching and O-H bending vibrations. rsc.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3340O-H stretch (hydroxyl and carboxylic acid)
1713C=O stretch (carboxylic acid)
1611C=C stretch (aromatic)
1518C=C stretch (aromatic)
1200C-O stretch / O-H bend
1088C-O stretch / O-H bend

Data sourced from Gardner et al., 1959. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. This compound, containing two aromatic rings, exhibits characteristic UV absorption. In aqueous solution, this compound shows a maximum absorption (λmax) at 281 nm. rsc.orgresearchgate.net This absorption is attributed to the π → π* electronic transitions within the substituted benzene rings of the lignan (B3055560) structure. This characteristic absorption allows for the detection and quantification of this compound in complex mixtures, such as wood extracts, using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Interactive Data Table: UV Detection Parameters for this compound

ParameterValue
SolventWater
λmax281 nm
Molar Absorptivity (log ε)3.58

Data sourced from DrugFuture and Gardner et al., 1959. rsc.orgresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms and the absolute configuration of chiral centers. The absolute configuration of this compound was established in 1967 by Swan et al., a determination that would have relied on crystallographic methods, likely involving the analysis of a crystalline derivative. researchgate.net

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. For chiral molecules like this compound, anomalous dispersion effects can be used to determine the absolute stereochemistry of each chiral center. Although the specific crystallographic data such as the crystal system, space group, and unit cell dimensions for this compound were not found in the provided search results, the 1967 study was crucial in confirming the (1S, 2S, 3R) configuration of the naturally occurring (-)-plicatic acid. researchgate.net

Methylation and Other Derivatization Reactions

The creation of derivatives, particularly through methylation, was essential for characterizing this compound and facilitating its structural analysis. This compound's free phenolic hydroxyl and carboxylic acid groups make it highly polar and reactive; converting these groups to methyl ethers and a methyl ester, respectively, yields more stable, crystalline, and soluble products suitable for further study. cdnsciencepub.com

A more controlled, two-step method was also developed. First, this compound was treated with dimethyl sulphate in an acetone-water mixture under alkaline conditions (pH 8-9) to methylate the phenolic hydroxyls. The resulting product was then treated with excess diazomethane (B1218177) to esterify the carboxylic acid group. This sequential process provided a better yield of the crystalline trimethyl ether methyl ester. cdnsciencepub.com

Investigation of Lactone Derivatives (Plicatin)

This compound naturally co-occurs in the heartwood of Western Red Cedar with its corresponding γ-lactone, a compound named plicatin. cdnsciencepub.com Plicatin is formed by the intramolecular esterification between the carboxylic acid group at C-2 and the hydroxymethyl group at C-3 of the tetrahydronaphthalene ring. cdnsciencepub.comcdnsciencepub.com The presence and formation of this lactone was a significant piece of evidence in determining the spatial relationship between the functional groups on the saturated portion of the molecule. cdnsciencepub.com

The lactone formation is not limited to the natural product. Laboratory manipulations of this compound derivatives also demonstrated this cyclization. When the purified trimethyl ether methyl ester of this compound was heated above its melting point, it was observed to evolve methanol (B129727) and subsequently recrystallize into a new substance. cdnsciencepub.com Analysis of this new crystalline solid confirmed it to be the corresponding trimethyl ether γ-lactone. cdnsciencepub.com This facile, heat-induced conversion further supported the proposed structure of this compound, confirming the proximity of the carboxyl and primary alcohol functions necessary for the formation of a stable five-membered lactone ring. cdnsciencepub.comcdnsciencepub.com

Biological Activities and Molecular Mechanisms of Action

Immunomodulatory and Inflammatory Pathway Modulation

Plicatic acid has been shown to induce a range of pathological changes consistent with inflammatory and allergic reactions. ratfanclub.org Its mechanisms involve the activation of various components of the immune system, leading to the symptoms observed in individuals with cedar dust-induced asthma.

Activation of Complement System (Classical Pathway)

This compound has been demonstrated to activate the complement system, a crucial part of the innate immune response. nih.gov Studies have shown that this compound causes a dose-dependent consumption of complement, as determined by hemolytic assay (CH50). nih.gov This activation is confirmed by the conversion of complement component C3 to C3b. nih.gov

The activation of the complement system by this compound occurs via the classical pathway. nih.govblogspot.com This is evidenced by the fact that pretreating serum with EDTA or EGTA, which are chelating agents that block the classical pathway, completely prevents this activation. nih.gov Further supporting this, no conversion of factor B, a key component of the alternative pathway, was observed. nih.gov Interestingly, this activation appears to be independent of immunoglobulins, as the consumption of C3 and CH50 was not impaired in serum from patients with severe hypogammaglobulinemia. nih.gov The mechanism may involve this compound interfering with the normal regulatory control of C1 activity. nih.gov While this compound initiates the classical pathway activation in serum, it does not directly activate purified precursor C1. nih.govaai.org

Table 1: Effect of this compound on Complement System

Parameter Observation Implication
Complement Consumption Dose-dependent Activation of the complement cascade. nih.gov
C3 Conversion C3 converted to C3b Confirms complement activation. nih.gov
Effect of EDTA/EGTA Activation completely prevented Indicates involvement of the classical pathway. nih.gov
Factor B Conversion No conversion observed Rules out the alternative pathway. nih.gov
Immunoglobulin Dependence Appears to be independent Activation can occur without antibodies. nih.gov

| Direct C1 Activation | Does not directly activate purified C1 | Suggests an indirect mechanism of initiation. nih.gov |

Induction of Leukocyte Chemotactic Activity

Incubation of serum with this compound has been shown to generate leukocyte chemotactic activity. nih.gov This means that it can attract white blood cells, such as neutrophils, to the site of inflammation. This chemotactic activity is a direct consequence of complement activation, which produces fragments that act as chemoattractants for immune cells. nih.govucdenver.edu Studies have reported an increase in neutrophil chemotactic activity during asthmatic reactions provoked by diisocyanates, another low-molecular-weight agent known to cause occupational asthma, suggesting a similar mechanism may be at play with this compound. ersnet.org

Modulation of Histamine (B1213489) Release

This compound is known to induce histamine release from basophils and mast cells. nih.govnih.gov Inhalation challenge with this compound in patients with red cedar asthma resulted in a significant release of histamine into the bronchoalveolar lavage fluid. nih.govpsu.edu This release of histamine, a potent inflammatory mediator, contributes to the bronchoconstriction seen in asthmatic reactions. nih.gov The mechanisms underlying this histamine release are not fully understood, but it appears to be largely independent of IgE. nih.govoup.com Studies using specific kinase inhibitors have suggested that tyrosine kinases may not be as crucial in this compound-induced histamine release as they are in atopic asthma. nih.gov

Eosinophil and T-cell Activation

Exposure to this compound is associated with an increase in the concentration of eosinophils and T-cells. ratfanclub.org In patients with western red cedar asthma, a significant increase in sputum eosinophils is observed after a this compound challenge. psu.edu This increase in eosinophils, which are key inflammatory cells in asthma, is inversely related to the fall in forced expiratory volume in one second (FEV1), a measure of lung function. psu.edu

T-lymphocytes also play a role in the response to this compound. karger.comatsjournals.org In vitro stimulation of peripheral blood T-cells from patients with occupational asthma due to western red cedar with a this compound-albumin conjugate led to the release of small amounts of IL-5 and IFN-gamma. nih.gov IL-5 is a critical cytokine for the development and activation of eosinophils. atsjournals.org This suggests that T-cells, upon encountering this compound, can orchestrate the eosinophilic inflammation characteristic of this form of asthma. karger.comnih.gov

Table 2: Cellular and Molecular Responses to this compound

Cell/Molecule Response Significance
Eosinophils Increased concentration in sputum. psu.edu Contributes to airway inflammation and hyperresponsiveness.
T-cells Activation and release of IL-5 and IFN-gamma. nih.gov Orchestrates the inflammatory response, including eosinophil activation.
Histamine Released from mast cells and basophils. nih.govnih.gov Induces bronchoconstriction and other allergic symptoms.
Immunoglobulin E (IgE) Increased levels in some patients. ratfanclub.org May indicate sensitization, but its direct role is debated. nih.govoup.com

| Leukocytes | Chemotactic activity is induced. nih.gov | Recruitment of inflammatory cells to the airways. |

Interaction with Pulmonary Epithelium Models

This compound has been shown to have direct toxic effects on the pulmonary epithelium. nih.gov In vitro studies using monolayers of rat type II and human A549 alveolar epithelial cells, as well as rat tracheal explants, have demonstrated that this compound causes dose- and time-dependent lysis and desquamation (sloughing) of these cells. nih.gov Instillation of this compound into rat lungs also resulted in bronchial epithelial sloughing. nih.gov This direct damage to the airway lining can contribute to the chronic lung damage observed in some workers exposed to cedar wood. nih.gov

Antioxidant Properties

This compound exhibits notable antioxidant capabilities, which are largely associated with its ability to scavenge free radicals and chelate metals. woodpreservation.cainecol.mx These properties are significant in the context of its role in the natural durability of wood and its potential for broader applications.

This compound is recognized as a potent radical scavenger. researchgate.netfpinnovations.ca This activity is primarily linked to the presence of a catechol group within its molecular structure. researchgate.net The mechanism of radical scavenging by phenolic compounds like this compound generally involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. mdpi.com This process is a key feature of many natural antioxidants. The presence of unetherified neighboring phenolic hydroxyls in this compound is a structural feature that supports its antioxidant potential. cdnsciencepub.com

The radical scavenging activity of this compound is considered a significant factor in its contribution to the durability of western red cedar wood. researchgate.net While other compounds in the wood, such as β-thujaplicinol, also show potent radical scavenging activity, this compound's high abundance makes its contribution particularly noteworthy. woodpreservation.ca Studies have highlighted that this antioxidant action may play an indirect role in its antifungal properties by interfering with the redox cycles involved in wood decay. researchgate.net

In addition to radical scavenging, this compound acts as a metal chelator. woodpreservation.cafpinnovations.ca This property is also attributed to its catechol group. researchgate.net Metal chelation is the process of forming a complex between a metal ion and a chelating agent, which can prevent the metal ion from participating in detrimental reactions, such as the Fenton reaction. The Fenton reaction, which involves iron, is a significant contributor to the degradation of lignocellulose in wood. woodpreservation.ca

This compound has been shown to have moderate ferrous iron chelating activity. researchgate.net By chelating metal ions, this compound can indirectly contribute to the preservation of wood by inhibiting a key chemical pathway of degradation. woodpreservation.ca This metal-chelating ability, in conjunction with its radical scavenging properties, underscores the multifaceted antioxidant nature of this compound. inecol.mx

Antimicrobial Properties

This compound has demonstrated antimicrobial effects, particularly against fungi responsible for wood decay. Its potential as an antibacterial agent has also been considered, although the evidence is more indirect.

Research has shown that the presence of this compound is associated with the durability of western red cedar in service. woodpreservation.ca Its mechanism of action is thought to be indirect, potentially through its antioxidant and metal-chelating properties which interfere with the decay processes of fungi. researchgate.net However, some studies have indicated that this compound does not directly inhibit the growth of certain decay fungi in agar-based assays, suggesting its protective role in wood may be more complex. fpinnovations.caresearchgate.net For instance, it may contribute to durability by reducing the equilibrium moisture content of the wood. woodpreservation.ca

Direct evidence for the antibacterial activity of this compound is not extensively documented. However, phenolic acids as a class of compounds are known to exhibit antibacterial properties. researchgate.net The antibacterial action of phenolic compounds is often more effective against Gram-positive bacteria. researchgate.net The mechanisms behind these effects can include disruption of the bacterial cell membrane, inhibition of enzymes, and interference with nucleic acid and protein synthesis. Given that this compound is a polyphenolic compound, it is plausible that it may possess some antibacterial activity, though further specific research is required.

Neuroprotective Potential and Associated Mechanisms

Recent research into the biological activities of natural compounds has highlighted the neuroprotective potential of agents with antioxidant and anti-inflammatory properties. mdpi.comnih.gov Agents that can cross the blood-brain barrier and possess these characteristics may offer protection against neurodegenerative diseases. mdpi.com

The neuroprotective effects of many natural compounds are linked to their ability to counteract oxidative stress and inflammation in the brain, which are key factors in the progression of neurodegenerative diseases like Alzheimer's. mdpi.comnih.govmdpi.com this compound's established antioxidant properties, including radical scavenging and metal chelation, suggest it could have a role in mitigating oxidative damage in a neurological context. researchgate.net

Furthermore, some phenolic compounds have been shown to modulate pathways involved in apoptosis (programmed cell death) and support neurogenesis. mdpi.com While direct studies on the neuroprotective effects of this compound are limited, its structural features and known antioxidant mechanisms provide a basis for future investigation into its potential in this area.

Role as a Phenolic Acid in Neuroprotection

This compound, a naturally occurring lignan (B3055560) found in high concentrations in the heartwood of Western red cedar (Thuja plicata), is classified as a phenolic acid. wikipedia.org Phenolic acids, as a class, have garnered significant interest in recent years for their potential to protect neurons and glial cells. nih.gov While much of the initial research on phenolic acids focused on their antioxidant properties, a growing body of evidence from in vitro and in vivo studies highlights their broader neuroprotective roles. nih.gov These compounds are found in a variety of foods, including berries, nuts, coffee, and whole grains. nih.gov

The neuroprotective mechanisms of phenolic acids are multifaceted and extend beyond simple free radical scavenging. nih.gov They have been shown to ameliorate a range of neurological issues in research models, including depression, ischemia/reperfusion injury, and neuroinflammation. nih.gov The presence of phenolic acids in the brain has been confirmed in animal studies; for instance, after consumption of wild blueberries, benzoic acid and other minor phenolic acids were detected in the brains of rats. nih.gov

Modulation of Cellular Redox Status

This compound is known to be a radical scavenger. sfu.ca The modulation of cellular redox status is a key mechanism through which phenolic compounds exert their protective effects. An imbalanced redox state, often termed oxidative stress, is implicated in the pathology of numerous diseases. The generation of reactive oxygen species (ROS) can lead to cellular damage, including lipid peroxidation and disruption of normal cellular function. mdpi.com

Phenolic compounds can influence the cellular redox state by directly scavenging free radicals and by modulating the body's own antioxidant defense systems. longdom.org This activity is crucial in preventing the initiation and propagation of oxidative damage within the central nervous system.

Influence on Antioxidant Enzyme Expression (e.g., Heme Oxygenase-1, Superoxide (B77818) Dismutase, Catalase)

A crucial aspect of neuroprotection by phenolic compounds involves the upregulation of antioxidant enzymes. Heme oxygenase-1 (HO-1) is a key enzyme with potent antioxidant and anti-inflammatory functions, making it a therapeutic target for neurological diseases. nih.govfrontiersin.org Upregulation of HO-1 is beneficial in counteracting neuroinflammation. nih.gov Studies have shown that some phenolic compounds can induce HO-1 expression, leading to increased levels of reduced glutathione (B108866) in cultured astrocytes. nih.gov

Furthermore, the antioxidant mechanism of HO-1 is linked to an increase in the activity of other critical antioxidant enzymes like superoxide dismutase (SOD) and catalase. nih.gov Research has demonstrated that upregulation of HO-1 can lead to a robust increase in extracellular SOD and catalase activity. nih.gov These enzymes play a vital role in detoxifying harmful reactive oxygen species. For instance, epalrestat, a drug used for diabetic neuropathy, has been shown to upregulate HO-1, superoxide dismutase, and catalase by activating the Nrf2 transcription factor in nervous system cells. nih.gov

Inhibition of NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that are central regulators of inflammation. biorxiv.org Dysregulation and overactivation of NF-κB contribute to the pathology of multiple inflammatory diseases. biorxiv.org The inhibition of NF-κB signaling is a significant mechanism through which various compounds exert their anti-inflammatory and neuroprotective effects.

Activation of NF-κB is pivotal in the excessive inflammation seen in various conditions. nih.govnih.gov Research on other plant extracts has shown that they can ameliorate acute pulmonary inflammation by suppressing NF-κB activity. nih.gov This suppression can occur through the inhibition of the phosphorylation and nuclear translocation of NF-κB proteins. biorxiv.org For example, a banana plant extract was found to inhibit poly(I:C)-induced NF-κB activation in human lung epithelial-like cells. nih.govnih.gov While direct studies on this compound's effect on NF-κB in a neuroprotective context are limited, the inhibition of this pathway is a known mechanism for other phenolic compounds and a plausible area for its activity.

Reduction of Pro-inflammatory Cytokines

This compound is known to induce inflammatory reactions, particularly in the context of occupational asthma, leading to the release of pro-inflammatory mediators. ratfanclub.org However, the broader class of phenolic compounds, to which this compound belongs, has been shown to reduce pro-inflammatory cytokines in various contexts. mdpi.com Pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) are produced by activated leukocytes and initiate inflammatory cascades. oup.com

Studies on various plant-derived compounds have demonstrated the ability to suppress the elevation of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and monocyte chemoattractant protein-1 (MCP-1). nih.govoup.com For instance, adiponectin, a hormone, exhibits anti-inflammatory effects by mediating the decrease in pro-inflammatory molecules like TNFα and MCP-1 in macrophages. mdpi.com Conversely, in certain conditions, some agents can induce the secretion of pro-inflammatory cytokines, including IL-6 and TNFα, in specific immune cells. mdpi.com The precise effect of this compound on the cytokine profile in a neuroinflammatory setting requires further specific investigation.

Anticancer Research (Preclinical Investigations)

Preclinical studies have begun to explore the potential of this compound and related phenolic compounds as anticancer agents. longdom.orgnih.gov While research specifically on this compound's anticancer properties is still emerging, the broader category of phenolic acids has shown promise in various in vitro and in vivo models. nih.govfoodandnutritionjournal.orgfoodandnutritionresearch.net

Mechanisms explored in preclinical in vitro models (general for phenolic acids)

Phenolic acids have demonstrated a range of anticancer effects in preclinical research, targeting various hallmarks of cancer. longdom.orgnih.govfoodandnutritionjournal.org These mechanisms, observed in in vitro studies, provide a framework for understanding the potential anticancer activities of compounds like this compound.

Table 1: General Anticancer Mechanisms of Phenolic Acids in Preclinical In Vitro Models

MechanismDescription
Induction of Apoptosis Phenolic acids can trigger programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells. longdom.orgnih.govresearchgate.net
Inhibition of Cell Proliferation They have been shown to inhibit the uncontrolled growth and division of cancer cells. longdom.orgnih.govresearchgate.net
Cell Cycle Arrest These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from replicating. nih.govfoodandnutritionresearch.net
Reduction of Oxidative Stress By scavenging free radicals and reducing reactive oxygen species (ROS) production, phenolic acids can mitigate oxidative stress, a factor that can contribute to cancer development. nih.govfoodandnutritionjournal.orgfoodandnutritionresearch.net
Modulation of Signaling Pathways Phenolic acids can influence key signaling pathways involved in cancer progression, such as PI3K/Akt, MAPK/ERK, and NF-κB. longdom.orgfoodandnutritionjournal.org
Inhibition of Angiogenesis Some phenolic acids can prevent the formation of new blood vessels that tumors need to grow and metastasize. foodandnutritionjournal.org
Inhibition of Metastasis They can reduce the migration and invasion of cancer cells, key steps in the metastatic process. nih.govfoodandnutritionresearch.net

These diverse mechanisms highlight the potential of phenolic acids as a class of compounds for further investigation in cancer research. longdom.orgnih.govfoodandnutritionjournal.org

Analytical Methods and Quantification of Plicatic Acid

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the most prominent and powerful technique for the analysis of plicatic acid. greenbuildingadvisor.com It offers high resolution and sensitivity, allowing for the separation of this compound from a complex matrix of other wood extractives. greenbuildingadvisor.com

HPLC systems equipped with a Diode Array Detector (DAD) are frequently used for the quantitative analysis of this compound and other heartwood components of Western Red Cedar. greenbuildingadvisor.com DAD provides the advantage of acquiring full UV-Vis spectra for each peak, which aids in peak identification and purity assessment. greenbuildingadvisor.com A common method involves gradient elution to separate compounds with a wide range of polarities. greenbuildingadvisor.com The analytes are typically monitored at a specific wavelength, such as 230 nm, while spectra are collected over a broader range (e.g., 200–360 nm) for comprehensive analysis. greenbuildingadvisor.com

Table 1: Example HPLC-DAD Parameters for this compound Analysis

ParameterConditionReference
ColumnInertsil ODS-3 (150 x 4.6 mm, 3 µm) greenbuildingadvisor.com
Mobile Phase AWater with 0.1% phosphoric acid (w/w) greenbuildingadvisor.com
Mobile Phase BAcetonitrile (B52724) greenbuildingadvisor.com
Gradient10% to 60% B over 50 minutes greenbuildingadvisor.com
Flow Rate1.0 mL/min greenbuildingadvisor.com
Column Temperature50°C greenbuildingadvisor.com
Detection Wavelength230 nm greenbuildingadvisor.com
Spectral Collection Range200–360 nm greenbuildingadvisor.com

Reverse-Phase HPLC (RP-HPLC) with a standard UV detector is a widely applied and robust method for the quantification of acidic compounds. While specific applications to this compound are often part of broader analyses using DAD, the principles are directly applicable. For compounds like this compound that may have low UV absorptivity at higher wavelengths, detection is often set at a low wavelength, such as around 200 nm, to achieve satisfactory absorbance and a representable chromatogram. researchgate.net The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile to ensure the analyte is in its molecular form. researchgate.net

To ensure the accuracy and precision of quantification by HPLC, an internal standard (IS) is often employed. An IS is a compound with similar chemical properties to the analyte that is added in a constant amount to all samples and standards. greenbuildingadvisor.com This helps to correct for variations in sample preparation, injection volume, and instrument response. greenbuildingadvisor.com For the analysis of this compound and other compounds in Western Red Cedar heartwood, the para-bromophenacyl ester of crotonic acid has been synthesized and used effectively as an internal standard. greenbuildingadvisor.com By plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, a more reliable calibration curve can be constructed.

Other Chromatographic Techniques (e.g., Paper Chromatography)

Before the advent of HPLC, other chromatographic techniques were used for the separation of phenolic compounds. Paper chromatography is an analytical method that separates compounds based on their partitioning between a stationary phase (water absorbed on paper) and a mobile phase (a developing solvent). wikipedia.org While less common now for quantitative analysis, it can be a useful tool for the qualitative screening of plant extracts containing lignans (B1203133) and other phenolics. nih.govresearchgate.net For complex mixtures of compounds with similar polarities, two-dimensional paper chromatography, which involves using two different solvents and rotating the paper 90° between runs, can provide enhanced separation. wikipedia.org

Spectrophotometric Assays (e.g., Chromotropic Acid Method for Formaldehyde)

Spectrophotometric methods offer a simpler and more accessible alternative for quantification, although they may lack the specificity of chromatographic techniques. A notable example related to this compound's structural elucidation is the chromotropic acid method for the determination of formaldehyde (B43269). cdnsciencepub.com During early research to determine the structure of this compound, it was oxidized with sodium periodate. cdnsciencepub.com This reaction yielded one mole of formaldehyde, which was then quantified colorimetrically using the chromotropic acid method. cdnsciencepub.com This assay is based on the reaction of formaldehyde with chromotropic acid in strong acid to produce a violet-red compound that can be measured spectrophotometrically. cdnsciencepub.com

Methods for Assessing Complement Consumption (e.g., Hemolytic Assay, Immunoelectrophoresis)

This compound is known to activate the complement system, a key component of the innate immune system. Specific assays are used to measure this biological activity.

Hemolytic Assay : This is a functional assay used to determine dose-dependent complement consumption by this compound. researchgate.net The total complement activity (CH50) is measured by the ability of a serum sample to lyse antibody-sensitized sheep red blood cells. researchgate.net When serum is incubated with this compound, complement proteins are consumed, leading to a reduction in the serum's hemolytic activity. researchgate.net This provides a quantitative measure of the extent of complement activation.

Immunoelectrophoresis : This technique provides direct evidence of complement activation. Activation of the complement cascade leads to the cleavage of complement proteins. Immunoelectrophoresis can be used to demonstrate the conversion of the C3 component to its activated form, C3b, after incubation of serum with this compound, confirming that activation has occurred. researchgate.net

Basophil Degranulation Assays for Histamine (B1213489) Release

Basophil degranulation assays are functional in vitro tests that measure the release of mediators, such as histamine, from basophils upon exposure to a specific substance. nih.gov These assays are instrumental in studying allergic and hypersensitivity reactions. The activation of basophils can be quantified by measuring the expression of cell surface markers like CD63 through flow cytometry, a technique that correlates directly with histamine release. nih.govmdpi.com

In the context of this compound, research has shown that basophils from individuals with Western Red Cedar asthma release histamine when directly challenged with this compound. nih.gov This response has been found to be specific. nih.gov Further investigation into the signal transduction pathways has revealed that the mechanism may differ from typical allergic responses.

One study investigated the role of tyrosine kinases in this compound-induced histamine release from the basophils of patients with Western Red Cedar asthma. nih.gov While inhibitors of tyrosine kinase attenuated histamine release triggered by anti-IgE and grass pollen, they had a less significant effect on the release induced by this compound. nih.gov This suggests that tyrosine kinases are not as critical in the histamine release caused by this compound as they are in atopic asthma. nih.gov These findings support the view that histamine release in red cedar asthma is largely independent of IgE. nih.gov

Table 1: Effect of a Tyrosine Kinase Inhibitor (MDHC) on Histamine Release
StimulantPatient GroupInhibition of Histamine Release (%)
Anti-IgEAtopic Asthma29.8
Grass PollenAtopic Asthma48
This compoundRed Cedar Asthma25.4

Cytokine Profiling in Experimental Models

Cytokine profiling is an analytical method used to measure the levels of multiple cytokines in a biological sample. Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. Cytokine profiling can provide valuable insights into the inflammatory and immune responses induced by specific compounds.

While direct and extensive cytokine profiling studies on this compound are not widely published, related research points to its impact on inflammatory pathways. For instance, studies on gene expression in the white blood cells of individuals challenged with this compound have identified distinct patterns. ubc.ca Specifically, changes in the levels of RNA molecules produced by two different genes that are known to produce proteins affecting inflammation and stress responses were observed in individuals who tested positive for this compound-induced asthma. ubc.ca

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Activities

Modifying the structure of plicatic acid can significantly alter its biological profile. Research into its derivatives, both natural and synthetic, has provided insights into which parts of the molecule are essential for its activity.

One of the most important related compounds is plicatin , the naturally occurring lactone of this compound. Studies comparing the two have found that both this compound and plicatin exhibit high radical scavenging activity and moderate ferrous iron chelating abilities. researchgate.netresearchgate.net This suggests that the core lignan (B3055560) structure with its phenolic hydroxyl groups is fundamental to these antioxidant properties, and that the conversion of the carboxylic acid to a lactone does not eliminate this activity.

In experimental studies, methylated versions of this compound have been used as controls. The methylation of the phenolic hydroxyl groups, particularly those of the catechol moiety, is expected to render the molecule inert in assays measuring toxicity or specific immune responses. This implies that the free hydroxyl groups are critical for the interactions leading to its biological effects, such as the induction of occupational asthma.

The synthesis of this compound derivatives is an area of research aimed at exploring potential therapeutic applications or understanding its toxicity. rsc.org Structural modifications can lead to derivatives with potentially enhanced or diminished activity, highlighting the sensitive relationship between the molecule's architecture and its function.

Table 1: Biological Activity of this compound and a Key Derivative

CompoundStructural ModificationImpact on Biological ActivityReference
This compoundParent CompoundRadical scavenger, metal chelator, allergen. researchgate.netresearchgate.net researchgate.net, researchgate.net
PlicatinIntramolecular ester (lactone) formed from the carboxylic acid and a hydroxyl group.Retains high radical scavenging and moderate iron chelating activity. researchgate.netresearchgate.net researchgate.net, researchgate.net
Methylated this compoundMethylation of one or more hydroxyl groups.Used as an inert analog in toxicity studies, suggesting loss of specific biological activity.

Role of Specific Functional Groups (e.g., Carboxyl, Hydroxyl, Methoxy)

The specific functional groups attached to the carbon skeleton of this compound are the primary determinants of its chemical reactivity and biological interactions. solubilityofthings.com

Hydroxyl (-OH) Groups : this compound possesses several hydroxyl groups. The two adjacent hydroxyls on one of the aromatic rings form a catechol group . This feature is paramount for its potent antioxidant and metal-chelating activities. researchgate.netresearchgate.net The ability to donate hydrogen atoms from these hydroxyls allows it to scavenge free radicals effectively. The catechol moiety can also form stable complexes with metal ions like iron, which may interfere with redox cycles associated with biological processes, including wood decay. researchgate.net The other hydroxyl groups also contribute to the molecule's polarity and potential for hydrogen bonding.

Carboxyl (-COOH) Group : The carboxylic acid function classifies this compound as an acid and is a key feature of its structure. wikipedia.org This group is ionized at physiological pH, contributing to the molecule's solubility and its ability to interact with biological targets. The presence of this acidic group, in combination with the multiple hydroxyl groups, is thought to be important for its role as an irritant and allergen. psu.edu

Methoxy (B1213986) (-OCH₃) Groups : The two methoxy groups on the aromatic rings influence the electronic properties of the molecule. They are electron-donating groups, which can affect the reactivity of the aromatic rings and the acidity of the nearby phenolic hydroxyl groups. nih.gov

Table 2: Functional Groups of this compound and Their Roles

Functional GroupSignificance to Biological ActivityReference
Catechol (ortho-dihydroxyl)Primary site for radical scavenging and metal chelation. researchgate.netresearchgate.net Essential for antioxidant properties. researchgate.net, researchgate.net
Carboxylic AcidContributes to acidity, solubility, and allergenic potential. wikipedia.orgpsu.edu Allows for the formation of lactones like plicatin. wikipedia.org, psu.edu
Other HydroxylsContribute to overall polarity and hydrogen bonding capabilities.
MethoxyModulates the electronic properties of the aromatic rings and the reactivity of the hydroxyl groups. nih.gov nih.gov

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms, is critical for the biological activity of most natural products, and this compound is no exception. nih.govbyjus.com The molecule possesses a specific spatial configuration that is recognized by biological systems.

This compound has three consecutive stereocenters in its structure (at carbons C7, C8, and C8'), leading to the possibility of several different stereoisomers. However, the naturally occurring form is the specific enantiomer, (−)-plicatic acid. The complex, multi-step asymmetric total synthesis developed to produce (−)-plicatic acid underscores the importance of achieving this precise stereochemical configuration. mdpi.com

The biosynthesis of lignans (B1203133) in plants is controlled by enzymes that are highly stereoselective. researchgate.net For instance, pinoresinol-lariciresinol reductases (PLRs), enzymes involved in the lignan pathway leading to this compound, often accept only specific stereoisomers of their substrates. researchgate.net This enzymatic selectivity ensures that only one specific enantiomer, (−)-plicatic acid, is produced in nature. This suggests that other stereoisomers would not be formed and would likely exhibit different, and probably significantly lower, biological activity, as the precise 3D shape is crucial for fitting into the binding sites of target proteins or enzymes.

Comparison with Related Lignans and Phenolic Compounds

Comparing this compound to other structurally related compounds found in the same natural source, such as Western Red Cedar (Thuja plicata), helps to further elucidate its structure-activity relationships.

Thujaplicatin : This is another lignan from Thuja plicata, but it is a simpler, monomeric lignan that lacks the rigid, cyclized structure of this compound. While it has reported fungistatic activity, its biological profile differs from the more complex this compound.

β-Thujaplicin : This compound is not a lignan but a tropolone (B20159), a different class of phenolic compounds also found in Western Red Cedar. β-Thujaplicin is known for its potent antifungal and antibacterial properties, which are generally considered stronger than the mild antifungal activity of this compound. woodpreservation.ca The key structural difference is the tropolone ring in β-thujaplicin, which is highly effective at coordinating metal ions, a different mechanism of action compared to the radical-scavenging and metal-chelation mechanism of this compound's catechol group. woodpreservation.ca However, thujaplicins are known to be less stable and deplete from wood more rapidly than this compound. woodpreservation.ca

Matairesinol : (-)-Matairesinol is a biosynthetic precursor to (-)-plicatic acid. ebi.ac.uk It is a dibenzylbutyrolactone lignan that is converted through further enzymatic steps into the more complex cyclolignan structure of this compound. Comparing the activities of these two can reveal the importance of the structural transformations that occur late in the biosynthetic pathway.

Table 3: Comparison of this compound with Related Compounds

CompoundClassKey Structural FeaturesPrimary Biological/Chemical ActivityReference
This compoundLignan (2,7'-cyclolignan)Cyclized tetralin ring, catechol group, carboxylic acid. Antioxidant, metal chelator, allergen, mild antifungal activity. researchgate.netwoodpreservation.ca , woodpreservation.ca, researchgate.net
PlicatinLignan (2,7'-cyclolignan lactone)Lactone form of this compound. researchgate.netSimilar radical scavenging and metal chelating activity to this compound. researchgate.netresearchgate.net researchgate.net, researchgate.net
ThujaplicatinLignan (monomeric)Simpler, non-cyclized lignan structure. Fungistatic activity.
β-ThujaplicinTropolone (Monoterpenoid)Seven-membered aromatic tropolone ring. Potent antifungal and antibacterial activity; less stable than this compound. woodpreservation.ca , woodpreservation.ca
(-)-MatairesinolLignan (dibenzylbutyrolactone)Lactone ring, biosynthetic precursor to this compound. ebi.ac.ukIntermediate in lignan biosynthesis, has its own profile of biological activities. ebi.ac.uk ebi.ac.uk

Compound Index

Future Research Directions and Translational Potential Preclinical

Elucidation of Additional Molecular Targets and Signaling Pathways

The current understanding of plicatic acid's interaction with biological systems is largely confined to its role in inducing inflammatory and allergic reactions. scielo.br It is known to activate the complement system through the classical pathway, seemingly independent of immunoglobulins, which can trigger an inflammatory response. nih.gov However, the full spectrum of its molecular interactions remains largely unexplored. Future studies should aim to identify novel molecular targets and delineate the signaling cascades it modulates.

Phenolic compounds and lignans (B1203133), the class to which this compound belongs, are known to interact with a wide array of cellular pathways. ontosight.airesearchgate.net Research into related compounds provides a roadmap for investigating this compound. Key areas for exploration include its potential influence on major inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/AKT. news-medical.netresearchgate.netfrontiersin.org Given its antioxidant properties, investigating its effect on cellular stress response pathways and enzymes is also a logical step. woodpreservation.ca The biosynthesis of this compound involves enzymes like secoisolariciresinol (B192356) dehydrogenase, which are part of pathways producing other significant lignans, making the enzymes in its biosynthetic route potential targets for modulation. nih.govresearchgate.net

Potential Pathway/TargetRationale for InvestigationPotential Research Approach
NF-κB Signaling PathwayCentral regulator of inflammation; many phenolic compounds modulate this pathway. news-medical.netresearchgate.netIn vitro assays using macrophage cell lines (e.g., RAW 264.7) to measure NF-κB activation and downstream cytokine production. nih.gov
MAPK Signaling (ERK, JNK, p38)Key pathways in cellular responses to stress and inflammation. news-medical.netWestern blot analysis to assess phosphorylation status of MAPK proteins in cells treated with this compound.
PI3K/AKT/mTOR PathwayCrucial for cell growth, proliferation, and survival; a target for many natural products. frontiersin.orgnih.govAnalysis of AKT and mTOR phosphorylation and downstream effector activity in relevant cell models.
Complement System ComponentsThis compound is known to activate the classical complement pathway. nih.govIn-depth studies to identify the specific complement proteins (e.g., C1q) that this compound directly binds to and the mechanism of action.
Topoisomerase EnzymesRelated lignans, like podophyllotoxin (B1678966), are known topoisomerase inhibitors with anticancer activity. mdpi.comEnzymatic assays to screen for inhibitory activity against topoisomerase I and II.

Development of Novel this compound Derivatives for Enhanced Bioactivity

The chemical synthesis of this compound, though complex, opens the door to creating novel derivatives. mdpi.comscispace.com The total synthesis of its natural form, (-)-plicatic acid, has been achieved, providing a foundational methodology for modification. dntb.gov.ua Strategies such as stereoselective epoxidation and intramolecular Friedel-Crafts reactions are key to building its complex, densely functionalized aryltetralin core. mdpi.comscispace.com

The primary goal of synthesizing derivatives would be to enhance desired biological activities while potentially reducing unwanted effects, such as its asthmatic properties. By modifying functional groups—such as its hydroxyl, methoxy (B1213986), and carboxylic acid moieties—researchers could create analogues with improved antioxidant, anti-inflammatory, or even anticancer properties. scielo.brmdpi.com Recent advances in synthetic chemistry, including nickel-catalyzed reductive cyclization strategies for constructing the aryltetralin framework, could be leveraged to streamline the production of these new compounds. researchgate.net Structure-activity relationship (SAR) studies will be essential to guide the design of these derivatives, correlating specific structural changes with changes in biological function.

StrategyDescriptionObjective
Modification of Functional GroupsAltering the hydroxyl, methoxy, or carboxylic acid groups on the core structure.Enhance specific bioactivities (e.g., antioxidant capacity) and alter solubility or metabolic stability.
Stereochemical ModificationSynthesizing different stereoisomers of this compound or its derivatives.Investigate if biological activity is dependent on the specific 3D arrangement of the molecule.
Core Scaffold AlterationUsing advanced synthetic methods like Ni-catalyzed cyclization to build modified aryltetralin frameworks. researchgate.netCreate entirely new classes of compounds based on the this compound backbone to explore novel bioactivities.
Prodrug DevelopmentEsterification of the carboxylic acid or hydroxyl groups to create prodrugs.Improve pharmacokinetic properties and potentially target specific tissues or release mechanisms.

Investigation of Synergistic Effects with Other Bioactive Compounds

A promising area of preclinical research is the investigation of this compound's potential synergistic effects when combined with other compounds. This approach could enhance therapeutic efficacy at lower concentrations, potentially mitigating adverse effects. A notable example of this has already been demonstrated in a non-medical context: the combination of this compound and thiodipropionic acid (TDPA) exhibits a powerful synergistic antioxidant effect in preserving animal fats and vegetable oils, far greater than the effect of either compound alone. google.comgoogle.com

This principle could be translated to therapeutic applications. For instance, its antioxidant and metal-chelating properties could be combined with other agents to protect against oxidative stress-related damage. woodpreservation.ca In the context of cancer research, many natural compounds are studied in combination with conventional chemotherapy to enhance efficacy or reduce resistance. plos.org Future studies could explore combinations of this compound or its derivatives with known anti-inflammatory, antioxidant, or anticancer agents to identify synergistic interactions.

Combined CompoundObserved/Potential EffectContext/ApplicationReference
Thiodipropionic Acid (TDPA)Strong synergistic antioxidant effect.Preservation of fats and oils. google.comgoogle.com
Other Phenolic Antioxidants (e.g., Flavonoids)Potential for enhanced, broad-spectrum antioxidant and anti-inflammatory activity.Therapeutic formulations for inflammatory conditions. researchgate.net
Conventional Chemotherapeutics (e.g., 5-Fluorouracil)Potential to enhance cytotoxicity in cancer cells or overcome drug resistance.Oncology; combination therapy research. frontiersin.orgplos.org

Advanced Preclinical in vivo Model Development and Validation

To explore the translational potential of this compound beyond its allergenic properties, robust and relevant preclinical in vivo models are essential. While animal models for this compound-induced asthma exist, primarily in guinea pigs and mice, these are focused on recreating its known pathology. researchgate.netoup.comoup.com For instance, a guinea pig model has been developed using this compound conjugated with an adjuvant to induce an asthmatic response. researchgate.net Mouse models of wood dust exposure are used to study pulmonary inflammation by analyzing bronchoalveolar lavage fluid. oup.com

Future research requires the development of new models or the adaptation of existing ones to assess potential therapeutic effects. This could involve creating models of specific diseases where this compound's antioxidant or anti-inflammatory activities might be beneficial. For example, animal models of chronic inflammatory conditions or neurodegenerative diseases characterized by high oxidative stress could be employed. Furthermore, the development of genetically modified animal models, such as those with specific genes knocked out (e.g., using CRISPR/Cas9), would allow for the validation of molecular targets and mechanisms of action identified in in vitro studies.

Model TypePurpose/ApplicationKey FeaturesReference
Guinea Pig Asthma ModelStudying mechanisms of occupational asthma.Sensitization with this compound-adjuvant conjugate; bi-weekly exposure. researchgate.net
Mouse Pulmonary Inflammation ModelAssessing inflammatory response to wood dust/plicatic acid.Intranasal or inhalation exposure; analysis of BAL fluid for inflammatory cells and cytokines. oup.comoup.com
Human Inhalation ChallengeDiagnostic confirmation of occupational asthma.Controlled inhalation of this compound to measure changes in lung function. Not a preclinical model but informs model development. ubc.ca
Genetically Modified Models (Future)Validate specific molecular targets of this compound.Knockout or knock-in of genes related to suspected signaling pathways (e.g., NF-κB, complement components).

Optimization of Sustainable Production and Extraction Methods

The viability of this compound for any large-scale application hinges on the ability to produce or extract it sustainably and economically. Currently, it is primarily sourced via extraction from the heartwood of the Western Red Cedar (Thuja plicata). google.comgreenbuildingadvisor.com

Existing methods typically involve solvent extraction with polar solvents like hot water, ethanol (B145695), or methanol (B129727), sometimes enhanced with techniques like ultrasonication. greenbuildingadvisor.comresearchgate.net Subsequent purification often requires further steps such as liquid-liquid partitioning and chromatography to separate it from other extractive compounds like tropolones and other lignans. google.comgoogle.com While effective at a lab scale, these methods may not be optimal for sustainable, large-scale production.

Future research should focus on two main avenues:

Optimization of Natural Extraction: This involves developing greener extraction protocols using more environmentally friendly solvents, improving the efficiency of existing methods to reduce energy consumption and solvent use, and exploring novel purification techniques that are more scalable and cost-effective.

Biosynthetic Production: A more sustainable long-term strategy is metabolic engineering. The biosynthetic pathways for lignans are becoming better understood. researchgate.netresearchgate.net By identifying and transferring the genes responsible for this compound synthesis from Thuja plicata into microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it may be possible to develop a fermentation-based production platform. researchgate.net This would provide a renewable, consistent, and geographically independent source of the compound, completely decoupling its supply from the logging of old-growth forests.

MethodDescriptionAdvantagesChallenges/Areas for Optimization
Solvent ExtractionUse of polar solvents (water, ethanol, methanol) on cedar heartwood, often with heat or sonication. greenbuildingadvisor.comWell-established; yields relatively pure compound after purification.Reliance on wood source; solvent usage; energy intensive; scalability.
Total Chemical SynthesisMulti-step organic synthesis to build the molecule from simple precursors. mdpi.comscispace.comAllows for derivative creation; not reliant on natural source.Highly complex (12+ steps); very low overall yield (~14%); currently not economically viable for bulk production.
Metabolic Engineering (Future)Engineering microorganisms (e.g., yeast, E. coli) with the biosynthetic genes to produce this compound. researchgate.netSustainable; scalable; consistent supply; independent of wood harvesting.Requires full elucidation of the biosynthetic pathway; optimizing enzyme function and yield in a heterologous host.

Q & A

Q. What are the primary biological effects of plicatic acid, and how are they studied in biomedical research?

this compound is a causative agent in occupational asthma, inducing inflammation through histamine release, elevated immunoglobulin levels, and eosinophil/T-cell activation . Experimental models often measure these biomarkers in vitro (e.g., basophil degranulation assays) or in vivo (e.g., murine asthma models). Researchers should prioritize dose-response studies and cytokine profiling to elucidate early immunogenic mechanisms [[12, ]].

Q. What synthetic strategies are foundational for this compound synthesis?

The asymmetric total synthesis of this compound involves a 12-step sequence, including stereoselective epoxidation, Friedel-Crafts alkylation, and SmI2-mediated Barbier reactions. Key steps:

  • Epoxidation : (S,S)-TADOOH/LiOH achieves 98% enantiomeric excess (ee) for α-keto-β-substituted acrylates .
  • Ring-opening : Intramolecular epoxide opening with SnCl2 (92% conversion) .
  • Global deprotection : H2/Pd-C debenzylation (72% yield) .

Advanced Research Questions

Q. How can enantioselective epoxidation be optimized for complex α-keto-β-substituted acrylates?

The Seebach epoxidation protocol, modified with (S,S)-TADOOH and catalytic LiOH, resolves steric and electronic challenges in tri-substituted alkenes. Critical parameters:

  • Catalyst loading : 0.1–0.2 eq. LiOH to minimize racemization .
  • Temperature : Reactions at 0°C enhance diastereoselectivity (5:3 E/Z ratio observed in intermediates) .
  • Validation : Chiral HPLC or ORD analysis ensures ≥98% ee .

Q. How can contradictions in spectral data between synthetic and natural this compound be resolved?

Discrepancies in NMR or chromatographic profiles (e.g., retention time shifts) require:

  • Co-injection analysis : Mix synthetic and natural samples (1:1) for direct HPLC/MS comparison .
  • X-ray crystallography : Confirm absolute stereochemistry of intermediates (e.g., α-hydroxy ketone 2a) .
  • Control experiments : Replicate isolation conditions (pH, solvent) to rule out artifactual differences .

Q. What methodologies address the instability of synthetic intermediates (e.g., triester 12)?

The labile triester 12 decomposes under basic hydrolysis (LiOH). Mitigation strategies:

  • Protecting groups : Use silylation (ClSi(Me)2CH2Br) to stabilize hydroxyl groups early in the synthesis .
  • Alternative conditions : Replace LiOH with enzymatic hydrolysis (e.g., lipases) for milder deprotection.
  • In situ monitoring : Real-time FTIR or Raman spectroscopy detects decomposition pathways .

Q. How can researchers design experiments to study this compound’s interaction with pulmonary epithelium?

  • In vitro models : Use primary human bronchial epithelial cells (HBECs) exposed to this compound (1–100 µM) for 24–72 hours.
  • Endpoints : Measure transepithelial electrical resistance (TEER), pro-inflammatory cytokines (IL-6, TNF-α), and histamine via ELISA .
  • Controls : Include inert analogs (e.g., methylated this compound) to distinguish specific toxicity .

Methodological Guidance

Q. What analytical techniques are critical for validating this compound’s stereochemical purity?

  • Chiral chromatography : Use Daicel Chiralpak columns with hexane/isopropanol gradients (≥98% ee required) .
  • Optical Rotatory Dispersion (ORD) : Compare synthetic and natural samples’ optical rotation profiles .
  • X-ray diffraction : Resolve ambiguous NOE effects in NOESY spectra for quaternary carbon centers .

Q. How should researchers approach contradictory bioactivity data across studies?

  • Meta-analysis : Pool data from occupational studies (e.g., forestry workers vs. lab models) to identify confounding variables (e.g., endotoxin co-exposure) .
  • Dose recalibration : Normalize in vitro doses to human lung fluid solubility (this compound: ~2.5 mg/mL in PBS).
  • Mechanistic studies : Use RNA-seq to differentiate IgE-mediated vs. innate immune activation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.